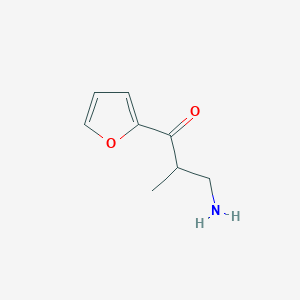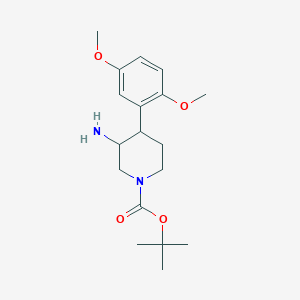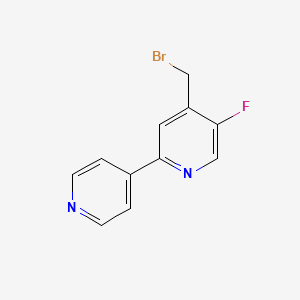
2-(Chloromethyl)-1-ethoxy-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1-ethoxy-2-methylbutane is an organic compound that belongs to the class of alkyl halides. This compound is characterized by the presence of a chloromethyl group attached to a butane backbone, which also contains an ethoxy and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethoxy-2-methylbutane can be achieved through several methods. One common method involves the reaction of 2-methyl-2-butanol with thionyl chloride to form 2-chloromethyl-2-methylbutane, which is then reacted with ethanol in the presence of a base to yield the final product. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Ethanol or other suitable solvents
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-1-ethoxy-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or other reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-1-ethoxy-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-1-ethoxy-2-methylbutane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-1-methoxy-2-methylbutane
- 2-(Chloromethyl)-1-ethoxy-2-ethylbutane
- 2-(Bromomethyl)-1-ethoxy-2-methylbutane
Uniqueness
2-(Chloromethyl)-1-ethoxy-2-methylbutane is unique due to the presence of both an ethoxy and a chloromethyl group on the same carbon atom. This combination of functional groups provides distinct reactivity patterns compared to similar compounds, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C8H17ClO |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
1-chloro-2-(ethoxymethyl)-2-methylbutane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(3,6-9)7-10-5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
DUPZGWYWYRDHHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(COCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)

![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)



![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)
